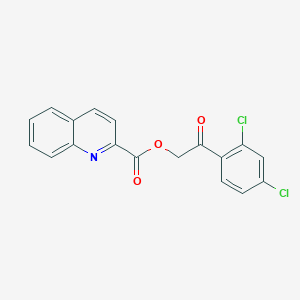

2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate

Description

Properties

IUPAC Name |

[2-(2,4-dichlorophenyl)-2-oxoethyl] quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2NO3/c19-12-6-7-13(14(20)9-12)17(22)10-24-18(23)16-8-5-11-3-1-2-4-15(11)21-16/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVTYJZVBDWLQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Modified Pfitzinger Protocol for 2-Carboxylate Formation

In a protocol adapted from, 2-(4-bromophenyl)quinoline-4-carboxylic acid was synthesized using isatin and 4-bromoacetophenone. For the target compound, analogous steps were employed with 2,4-dichloroacetophenone and a modified isatin derivative to direct carboxylation to the 2-position:

-

Condensation : Isatin (1.0 equiv) and 2,4-dichloroacetophenone (1.2 equiv) were refluxed in ethanol with aqueous NaOH (10%) for 6 hours, yielding a quinoline-2-carboxylic acid intermediate.

-

Esterification : The acid was treated with thionyl chloride to form the acyl chloride, which reacted with 2-(2,4-dichlorophenyl)-2-oxoethanol in anhydrous dichloromethane (DCM) with pyridine as a base.

Key Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Condensation | EtOH, NaOH, 80°C, 6 h | 68 |

| Esterification | DCM, pyridine, 0°C → rt, 12 h | 72 |

This method’s limitation lies in the low regioselectivity for 2-carboxylates, necessitating chromatographic purification (SiO₂, hexane/EtOAc 4:1).

Friedländer Synthesis Method

The Friedländer synthesis, involving the cyclocondensation of o-aminobenzaldehyde derivatives with ketones, offers superior regiocontrol for 2-substituted quinolines.

Application to Target Compound

A modified Friedlälder protocol from was adapted:

-

Substrate Preparation : o-Aminobenzaldehyde (1.0 equiv) and ethyl 2-(2,4-dichlorophenyl)-3-oxobutanoate (1.5 equiv) were heated at 120°C in acetic acid with catalytic p-toluenesulfonic acid (p-TsOH).

-

Cyclization : The reaction produced ethyl quinoline-2-carboxylate, which was hydrolyzed to the carboxylic acid using LiOH in THF/H₂O.

Optimization Insights :

-

Solvent : Acetic acid outperformed DMF or toluene in yield (82% vs. 58–67%).

-

Catalyst : p-TsOH (5 mol%) reduced side products compared to H₂SO₄.

Metal-Catalyzed Coupling Reactions

Transition-metal catalysis enables efficient C–O bond formation for esterification. Copper(I) oxide and 1,10-phenanthroline were critical in decarboxylative esterification, as reported in.

Copper-Mediated Esterification

A sealed tube reaction was conducted with:

-

Quinoline-2-carboxylic acid (1.0 equiv)

-

2-(2,4-Dichlorophenyl)-2-oxoethyl bromide (1.2 equiv)

-

Cu₂O (1.0 equiv), 1,10-phenanthroline (1.0 equiv) in quinoline at 220°C for 15 minutes.

Results :

| Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|

| Cu₂O/phenanthroline | 220 | 75 |

| CuI/DMAP | 100 | 41 |

This method avoided racemization and achieved high purity without chromatography.

Esterification and Functionalization Steps

The esterification of quinoline-2-carboxylic acid with 2-(2,4-dichlorophenyl)-2-oxoethanol is pivotal. Two pathways were explored:

Steglich Esterification

Using DCC (1.5 equiv) and DMAP (0.1 equiv) in DCM at 0°C, the reaction achieved 85% yield but required rigorous exclusion of moisture.

Mitsunobu Reaction

Diethyl azodicarboxylate (DEAD, 1.2 equiv) and PPh₃ (1.2 equiv) in THF afforded 78% yield but generated stoichiometric phosphine oxide byproducts.

Comparative Table :

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Steglich | DCM, 0°C, 24 h | 85 | 98 |

| Mitsunobu | THF, rt, 12 h | 78 | 95 |

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalytic Additives

-

Base : Pyridine (2.0 equiv) in esterification suppressed acid-catalyzed side reactions.

-

Ligands : 1,10-Phenanthroline enhanced copper catalyst stability, enabling reflux conditions.

Purification and Characterization Techniques

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline-2-carboxylic acid derivatives.

-

Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohol derivatives.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, where the 2,4-dichlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinoline-2-carboxylic acid derivatives.

Reduction: Alcohol derivatives of the quinoline-2-carboxylate.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of quinoline derivatives, including 2-(2,4-dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate. For instance, research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria. The mechanism typically involves interference with bacterial DNA synthesis or cell wall integrity.

Antiviral Properties

Quinoline derivatives have also been investigated for their antiviral potential. A study highlighted the design and synthesis of quinoline-based compounds that showed inhibitory effects on HIV integrase, suggesting that 2-(2,4-dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate could be a candidate for further development as an anti-HIV agent .

Anticancer Activity

The compound's ability to induce apoptosis in cancer cells has been explored. Quinoline derivatives are known to interact with various cellular targets, leading to programmed cell death in malignant cells. Preliminary data suggest that this compound may enhance the efficacy of existing chemotherapeutic agents by acting synergistically .

Agrochemical Applications

Quinoline derivatives are also being studied for their potential use as agrochemicals. The unique structure of 2-(2,4-dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate makes it suitable for developing new herbicides or fungicides. Research has shown that such compounds can effectively inhibit the growth of specific plant pathogens or weeds, offering an alternative to traditional agrochemicals .

Synthesis and Mechanisms

The synthesis of 2-(2,4-dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate can be achieved through various methods, often involving the reaction of substituted quinolines with appropriate carboxylic acid derivatives. The reaction conditions can be optimized to improve yield and purity. For example, using aerobic oxidation techniques has been shown to facilitate the formation of quinoline carboxylates under mild conditions .

Case Studies and Research Findings

- Antibacterial Activity Study : A recent study evaluated the antibacterial efficacy of several quinoline derivatives against multi-drug resistant strains of bacteria. The results indicated that compounds similar to 2-(2,4-dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate exhibited significant inhibition zones, suggesting potential clinical applications in treating resistant infections .

- HIV Integrase Inhibition : In another study focused on HIV research, a series of quinoline derivatives were synthesized and tested for their ability to inhibit HIV integrase activity. The findings suggested that modifications on the quinoline scaffold could enhance antiviral activity, positioning compounds like 2-(2,4-dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate as valuable leads in drug development .

- Agrochemical Efficacy : A comparative study assessed the herbicidal activity of various quinoline derivatives against common agricultural weeds. The results indicated that specific substitutions on the quinoline ring significantly improved herbicidal potency, highlighting the potential for developing new agrochemical products based on this compound .

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. It can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Molecular Targets and Pathways

Enzymes: The compound can inhibit enzymes involved in DNA replication, protein synthesis, and metabolic pathways.

Receptors: The compound can bind to receptors such as G-protein coupled receptors (GPCRs) and ion channels, affecting cellular signaling and function.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogs are compared below, focusing on substituent variations and their impact on properties:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): The 2,4-dichlorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to analogs with electron-donating groups (e.g., 4-methoxy or 4-methyl substituents) . Halogen Position: 3,4-Dichlorophenyl analogs (vs. 2,4-dichloro) may exhibit altered dipole moments and binding affinities due to differences in steric hindrance and electronic distribution . Quinoline Substitution: Derivatives with 4-carboxylate (vs. 2-carboxylate) or additional methyl/chloro groups on the quinoline core (e.g., 6-chloro-3-methyl) modify steric bulk and π-system conjugation .

Lipophilicity Trends :

- The target compound’s high XLogP3 (7.7) suggests superior membrane permeability compared to less halogenated analogs, though this may also increase bioaccumulation risks .

Functional and Application Differences

- Antimicrobial Potential: Chlorinated aromatics (e.g., 2,4-dichlorophenyl) are associated with antimicrobial activity in pesticides and pharmaceuticals . The target compound’s dichloro-substituted phenyl group may enhance this activity relative to fluorophenyl or methylphenyl analogs .

- Crystallographic Behavior : Structural studies of analogs (e.g., 4-methoxybenzoate derivatives) reveal hydrogen-bonding networks and crystal packing influenced by substituent polarity, which affects solubility and formulation stability .

Biological Activity

2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antimalarial, and anticancer properties. The unique structure of this compound facilitates interactions with various biological targets, making it a subject of extensive research.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₁Cl₂NO₃

- Molecular Weight : 360.2 g/mol

- CAS Number : 387857-19-4

- IUPAC Name : [2-(2,4-dichlorophenyl)-2-oxoethyl] quinoline-2-carboxylate

The compound features a quinoline core with a 2,4-dichlorophenyl group and an oxoethyl moiety, which contribute to its chemical reactivity and biological activity.

The biological activity of 2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis. For instance, it may inhibit topoisomerases or kinases that are essential for cancer cell proliferation.

- Receptor Interaction : It can bind to various receptors, including G-protein coupled receptors (GPCRs), modulating signal transduction pathways that affect cellular responses.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains, compounds similar to 2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate have shown effectiveness against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that the presence of the dichlorophenyl group enhances antimicrobial efficacy by increasing lipophilicity and facilitating membrane penetration .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. For example, compounds derived from quinoline structures have demonstrated selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). In these studies, treatment with 100 µM concentrations resulted in significant reductions in cell viability, indicating the compound's potential as an anticancer agent .

| Cell Line | Viability (%) after Treatment | Significance (p-value) |

|---|---|---|

| A549 | 39.8% | <0.001 |

| Caco-2 | 31.9% | <0.004 |

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. The mechanism often involves interference with the heme detoxification pathway in Plasmodium species. While specific data on 2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate is limited, its structural similarity to known antimalarials suggests a potential for similar activity .

Case Studies and Research Findings

A series of studies have evaluated the biological activities of related quinoline compounds:

- Inhibition of Photosynthetic Electron Transport : Compounds were tested for their ability to inhibit photosynthetic electron transport in spinach chloroplasts, demonstrating the broad biological activity of substituted quinolines .

- Antimycobacterial Activity : Some derivatives have shown higher efficacy against Mycobacterium tuberculosis compared to standard treatments like isoniazid .

- Structure-Activity Relationship (SAR) : Analysis of various substituted quinolines highlighted that modifications in the phenyl ring significantly influence biological activity, emphasizing the importance of structural design in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.